Evidence Item 1: PROTAC-Mediated Protein Degradation vs. Reversible Kinase Inhibition – Mechanism-Level Differentiation from Parent Inhibitor GNF-8625
CG428 induces catalytic degradation of the TPM3-TRKA fusion protein (DC₅₀ = 0.36 nM) and inhibits downstream PLCγ1 phosphorylation (IC₅₀ = 0.33 nM) in KM12 colorectal carcinoma cells, whereas its parent inhibitor GNF-8625 achieves only reversible kinase active-site occupancy (TRKA IC₅₀ = 0.8 nM) without eliminating the target protein [1]. The degradation mechanism has been confirmed to be mediated through cereblon (CRBN) and the ubiquitin-proteasome system, and is blocked by proteasome inhibitors, neddylation inhibitors, and excess pomalidomide competition [1]. This mechanism-level difference means CG428 eliminates both enzymatic and scaffolding functions of TRKA, a therapeutic dimension inaccessible to conventional ATP-competitive inhibitors.
| Evidence Dimension | Mechanism of target engagement; TPM3-TRKA protein level reduction (DC₅₀) and downstream signaling inhibition (PLCγ1 IC₅₀) |
|---|---|
| Target Compound Data | CG428: DC₅₀ = 0.36 ± 0.06 nM (TPM3-TRKA degradation in KM12 cells, 6 h treatment); PLCγ1 phosphorylation IC₅₀ = 0.33 nM; CRBN-dependent, ubiquitin-proteasome system-mediated degradation |
| Comparator Or Baseline | GNF-8625: TRKA kinase inhibition IC₅₀ = 0.8 nM (reversible ATP-competitive binding only); does not degrade TRKA protein; no CRBN engagement |
| Quantified Difference | CG428 eliminates target protein catalytically (sub-stoichiometric mechanism); GNF-8625 only inhibits kinase activity via stoichiometric occupancy. CG428 maintains sub-nanomolar functional potency (PLCγ1 IC₅₀ = 0.33 nM) comparable to its degradation DC₅₀. |
| Conditions | KM12 human colorectal carcinoma cells expressing endogenous TPM3-TRKA fusion; 6 h treatment; Western blot quantification for DC₅₀; ELISA for pPLCγ1 |
Why This Matters
For studies requiring complete ablation of TRKA function (including kinase-independent scaffolding roles), CG428 provides a degradation-based approach that cannot be replicated by any ATP-competitive TRK inhibitor, including its own parent compound GNF-8625.
- [1] Chen L, Chen Y, Zhang C, Jiao B, Liang S, Tan Q, Chai H, Yu W, Qian Y, Yang H, Yao W, Yu J, Luo Y, Plewe M, Wang J, Han X-R, Liu J. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders. J Med Chem. 2020;63(23):14562-14575. Data: DC₅₀ and PLCγ1 IC₅₀ values from KM12 cell assays; CRBN/ubiquitin-proteasome dependence confirmed by inhibitor co-treatment experiments. View Source
